molecular formula C32H38N2O8 B12079952 Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

Cat. No.: B12079952
M. Wt: 578.7 g/mol
InChI Key: KFDDPVMIQMFHBI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate involves multiple steps, typically starting from simpler yohimban derivatives. The key steps include:

    Methoxylation: Introduction of methoxy groups at specific positions on the yohimban skeleton.

    Acetylation: Attachment of the phenoxyacetyl group through esterification reactions.

    Cyclization: Formation of the dodecahydroyohimban core through cyclization reactions under controlled conditions.

These reactions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl compounds.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of methoxy groups with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols .

Scientific Research Applications

Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects on certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate involves its interaction with specific molecular targets and pathways. It may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate is unique due to its specific substitution pattern and the presence of the phenoxyacetyl group.

Properties

Molecular Formula

C32H38N2O8

Molecular Weight

578.7 g/mol

IUPAC Name

methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C32H38N2O8/c1-37-19-5-7-20(8-6-19)41-17-28(35)42-27-13-18-16-34-12-11-23-22-10-9-21(38-2)14-25(22)33-30(23)26(34)15-24(18)29(31(27)39-3)32(36)40-4/h5-10,14,18,24,26-27,29,31,33H,11-13,15-17H2,1-4H3

InChI Key

KFDDPVMIQMFHBI-UHFFFAOYSA-N

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)COC6=CC=C(C=C6)OC

Origin of Product

United States

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